5-(4-甲基苯基)-1,3,4-噁二唑-2-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

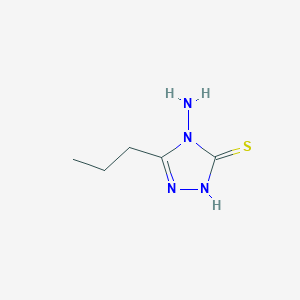

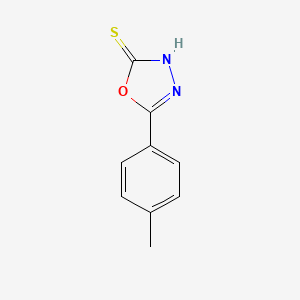

5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol (MPOT) is an important organic compound belonging to the family of oxadiazoles and thiols. It is used in a wide range of scientific research applications, including in the fields of biochemistry, physiology, and pharmacology. In addition, it has been studied for its potential use in drug synthesis, as well as its potential therapeutic effects.

科学研究应用

抗菌和溶血活性

5-(4-甲基苯基)-1,3,4-噁二唑-2-硫醇及其衍生物已被广泛研究其抗菌特性。例如,一项研究合成了一系列与5-(4-甲基苯基)-1,3,4-噁二唑-2-硫醇相关的化合物,对各种微生物种类表现出显著的抗菌活性。这些化合物相对于参考标准表现出不同的有效性,其中一些表现出高效性和低毒性,使它们成为进一步生物筛选和应用试验的潜在候选 (Gul et al., 2017)。

腐蚀抑制

另一个重要应用是在腐蚀抑制方面。5-(4-甲基苯基)-1,3,4-噁二唑-2-硫醇的衍生物已被研究其在硫酸中保护低碳钢的能力。这些化合物在金属表面形成保护层,显著增加了对腐蚀的抵抗力。这些抑制剂在低碳钢上的吸附遵循朗缪尔吸附等温线,表明了物理和化学吸附机制的结合 (Ammal et al., 2018)。

抗菌活性

5-(4-甲基苯基)-1,3,4-噁二唑-2-硫醇衍生物的抗菌活性一直备受关注。一项研究合成了含有1,3,4-噁二唑杂环的化合物,并对其进行了细菌、霉菌和酵母菌的测试。这些化合物的结构已被阐明,其中一些表现出有希望的抗菌活性 (Tien et al., 2016)。

绿色合成和抗氧化性质

一种新颖的、环保的合成5-取代的1,3,4-噁二唑-2-硫醇衍生物的过程已被开发。发现这些化合物具有显著的抗氧化性质,与抗坏血酸和α-生育酚等标准对照相媲美。一些合成的衍生物还显示出治疗癌症、帕金森病、炎症和糖尿病等疾病的潜力 (Yarmohammadi et al., 2020)。

药理评价

对5-(4-甲基苯基)-1,3,4-噁二唑-2-硫醇衍生物进行了毒性、抑制肿瘤、镇痛和抗炎作用的评估。一些化合物在各种测定中显示出中等的抑制效果,对重要生物靶标具有结合亲和力,并具有显著的抗氧化潜力 (Faheem, 2018)。

未来方向

作用机制

Target of Action

Compounds with similar structures, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These compounds are often evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .

Mode of Action

A molecular simulation study was performed on a similar compound, which has a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound might interact with its targets in a similar manner.

Biochemical Pathways

Similar compounds have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Pharmacokinetics

Similar compounds like celecoxib, a diaryl-substituted pyrazole, have been studied extensively . Celecoxib is eliminated following biotransformation to carboxylic acid and glucuronide metabolites that are excreted in urine and faeces, with little drug (2%) being eliminated unchanged in the urine .

Result of Action

Similar compounds have shown significant antipromastigote activity . For instance, one compound displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively .

属性

IUPAC Name |

5-(4-methylphenyl)-3H-1,3,4-oxadiazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c1-6-2-4-7(5-3-6)8-10-11-9(13)12-8/h2-5H,1H3,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCICTPARDQGART-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NNC(=S)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does MPOT inhibit corrosion on mild steel in acidic environments?

A: MPOT acts as a mixed-type corrosion inhibitor, meaning it affects both the anodic and cathodic reactions involved in the corrosion process []. The research suggests that MPOT molecules adsorb onto the mild steel surface, forming a protective film that hinders the interaction between the corrosive solution (1.0 M HCl in this case) and the metal surface []. This adsorption process is supported by the observed increase in charge transfer resistance (Rct) and decrease in double layer capacitance (Cdl) values from electrochemical impedance spectroscopy (EIS) measurements []. The study also indicates that the adsorption of MPOT onto mild steel follows the Langmuir adsorption isotherm [].

Q2: How does the concentration of MPOT affect its corrosion inhibition efficiency?

A: The research demonstrates that increasing the concentration of MPOT in the 1.0 M HCl solution leads to an increase in its inhibition efficiency (IE%) []. This positive correlation suggests that a higher concentration of MPOT results in a greater number of molecules adsorbing onto the mild steel surface, forming a more robust protective layer and effectively reducing the corrosion rate [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-amino-1-[(2R,4S,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B1269543.png)